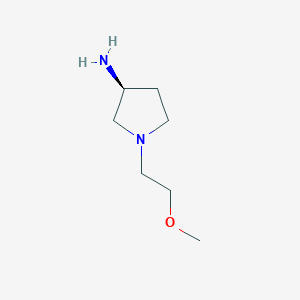
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine
説明
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine, also known as (S)-Methoxetamine or MXE, is a synthetic dissociative substance that has gained popularity among researchers for its unique pharmacological properties. MXE is a derivative of ketamine, a well-known anesthetic, and is classified as a research chemical due to its limited research and lack of medical use.
作用機序
MXE acts as a non-competitive antagonist of the NMDA receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the neuron. This results in a decrease in excitatory neurotransmission and a dissociative state characterized by altered perception, dissociation from the body, and feelings of euphoria.
Biochemical and Physiological Effects:
MXE has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its euphoric effects. It also has a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and has been implicated in the pathophysiology of neuropsychiatric disorders. MXE has been shown to produce a range of physiological effects, including tachycardia, hypertension, and hyperthermia.
実験室実験の利点と制限
MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. It has also been shown to have a high degree of selectivity for the NMDA receptor, making it a useful tool for studying glutamate neurotransmission. However, MXE has several limitations as well. Its use is restricted due to its legal status in many countries, and it has not been extensively studied in humans, making it difficult to extrapolate findings to clinical settings.
将来の方向性
There are several future directions for research on MXE. One area of interest is its potential use in treating neuropsychiatric disorders such as depression and anxiety. Another area of research is the development of more selective NMDA receptor antagonists that could be used to study the glutamatergic system with greater precision. Additionally, further studies are needed to elucidate the long-term effects of MXE use and its potential for abuse and addiction.
科学的研究の応用
MXE has been studied for its potential use in treating depression, anxiety, and chronic pain. It has also been investigated as a tool for studying the glutamatergic system, which is involved in learning, memory, and synaptic plasticity. MXE has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of glutamate neurotransmission.
特性
IUPAC Name |
(3S)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRVWNAMHIATJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





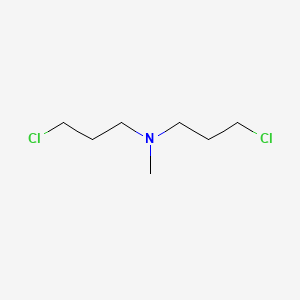


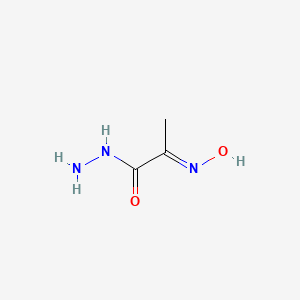
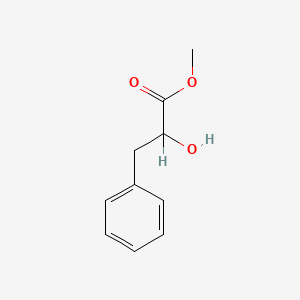
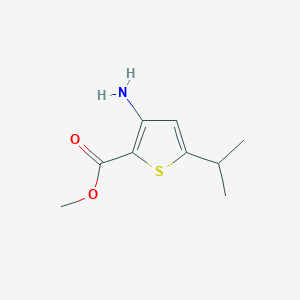
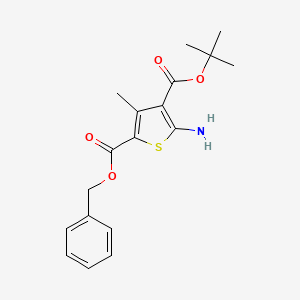
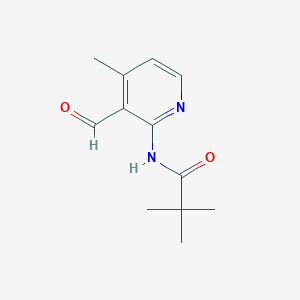
![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B3252393.png)
![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)
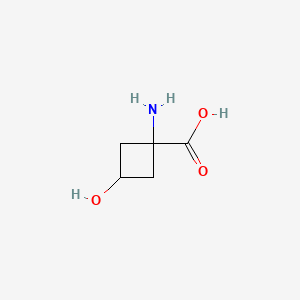
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)